molecular formula C13H7F3O2 B6400156 4-(2,6-Difluorophenyl)-3-fluorobenzoic acid, 95% CAS No. 1261930-74-8

4-(2,6-Difluorophenyl)-3-fluorobenzoic acid, 95%

Cat. No. B6400156
CAS RN: 1261930-74-8
M. Wt: 252.19 g/mol
InChI Key: SQZWZXQHKCNNSD-UHFFFAOYSA-N
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Description

4-(2,6-Difluorophenyl)-3-fluorobenzoic acid, 95% (4-DFPFBA) is a fluorinated benzoic acid with a wide range of applications in scientific research. It has been used as a reagent in chemical synthesis, as a chromogenic substrate in biochemical assays, and as a tool for studying the structure-activity relationships of various biological molecules.

Scientific Research Applications

4-(2,6-Difluorophenyl)-3-fluorobenzoic acid, 95% has a wide range of applications in scientific research. It has been used as a reagent in chemical synthesis, as a chromogenic substrate in biochemical assays, and as a tool for studying the structure-activity relationships of various biological molecules. It has also been used to study the binding of drugs to their targets, as well as to study the effects of drugs on the human body.

Mechanism of Action

The mechanism of action of 4-(2,6-Difluorophenyl)-3-fluorobenzoic acid, 95% is not well understood. However, it is believed that the fluorinated benzoic acid acts as an inhibitor of certain enzymes, such as cyclooxygenase, which are involved in the synthesis of prostaglandins. It is also believed to interfere with the binding of certain drugs to their targets, thus preventing their activity.
Biochemical and Physiological Effects
4-(2,6-Difluorophenyl)-3-fluorobenzoic acid, 95% has been shown to have a wide range of biochemical and physiological effects. In vitro studies have shown that it can inhibit the activity of cyclooxygenase enzymes, thus preventing the synthesis of prostaglandins. It has also been shown to inhibit the binding of certain drugs to their targets, thus preventing their activity. In addition, 4-(2,6-Difluorophenyl)-3-fluorobenzoic acid, 95% has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer properties.

Advantages and Limitations for Lab Experiments

The main advantages of using 4-(2,6-Difluorophenyl)-3-fluorobenzoic acid, 95% in laboratory experiments are its availability, low cost, and ease of synthesis. Additionally, it is a relatively stable compound, making it suitable for use in long-term experiments. However, there are some limitations to using 4-(2,6-Difluorophenyl)-3-fluorobenzoic acid, 95% in laboratory experiments. For example, its mechanism of action is not fully understood, and its effects on the human body are not yet known.

Future Directions

Given the wide range of applications for 4-(2,6-Difluorophenyl)-3-fluorobenzoic acid, 95%, there are a number of potential future directions for scientific research. These include further studies into its mechanism of action, its effects on the human body, and its potential use as an inhibitor of various enzymes. Additionally, further research into its use as a chromogenic substrate in biochemical assays, as well as its potential use in drug design, could be beneficial. Finally, studies into the potential use of 4-(2,6-Difluorophenyl)-3-fluorobenzoic acid, 95% as an anti-inflammatory, anti-oxidant, and anti-cancer agent are also of interest.

Synthesis Methods

4-(2,6-Difluorophenyl)-3-fluorobenzoic acid, 95% can be synthesized in a two-step process. The first step involves the reaction of 2,6-difluorobenzoic anhydride with anhydrous sodium carbonate in an aqueous solution of acetic acid to form the corresponding anhydride. The second step involves the reaction of the anhydride with 3-fluorobenzoic acid in acetic acid to form 4-(2,6-Difluorophenyl)-3-fluorobenzoic acid, 95%. The overall yield of this reaction is typically around 95%.

properties

IUPAC Name

4-(2,6-difluorophenyl)-3-fluorobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F3O2/c14-9-2-1-3-10(15)12(9)8-5-4-7(13(17)18)6-11(8)16/h1-6H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQZWZXQHKCNNSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C2=C(C=C(C=C2)C(=O)O)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70689689
Record name 2,2',6'-Trifluoro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70689689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261930-74-8
Record name 2,2',6'-Trifluoro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70689689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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